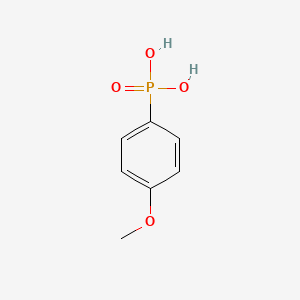

4-Methoxyphenylphosphonic acid

Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds have become indispensable in modern chemistry due to their versatile reactivity and structural diversity. frontiersin.orgwikipedia.org They are fundamental components in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 as pesticides. frontiersin.org Their applications extend to organic synthesis, where phosphonates are crucial reagents in reactions like the Horner-Wadsworth-Emmons for alkene synthesis. frontiersin.org In materials science, their ability to act as fire retardants with low toxicity and as efficient metal extractants is highly valued. frontiersin.org The P=O group's high coordination ability with metals makes them suitable for various industrial applications. frontiersin.org Furthermore, their structural similarity to phosphates allows them to interact with biological systems, leading to their use as antimicrobial agents and in bone-targeting drugs.

Overview of Arylphosphonic Acids: Structural Characteristics and Research Relevance

Arylphosphonic acids are a subclass of organophosphorus compounds characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an aromatic ring. nih.gov This structure imparts several key properties. The phosphonic acid group is a strong chelating agent, readily forming stable bonds with metal oxides. ethz.ch This has led to their extensive use in creating self-assembled monolayers (SAMs) on various surfaces, which can modify surface properties like hydrophobicity and corrosion resistance. ethz.chcymitquimica.com

The acidity of arylphosphonic acids, with two ionizable protons, is influenced by the substituents on the aromatic ring. nih.gov This tunability allows for the design of molecules with specific binding properties. nih.gov Their rigid aromatic backbone and the ability of the phosphonic acid group to form strong hydrogen bonds also make them excellent building blocks for supramolecular structures and metal-organic frameworks (MOFs). mdpi.comrsc.org Research has shown that aromatic phosphonic acids are often preferred over their alkyl counterparts for certain applications due to factors like rotational barriers of the P-C bond. researchgate.net

Specific Focus on 4-Methoxyphenylphosphonic Acid: Current Research Trajectories

Within the family of arylphosphonic acids, this compound has garnered significant attention in recent research. Its chemical structure, featuring a methoxy (B1213986) group at the para position of the phenyl ring, influences its electronic properties and, consequently, its reactivity and applications.

Current research on this compound is prominently focused on materials science. It is utilized as a key component in the development of highly efficient and stable perovskite solar cells. perovskite-info.comnih.govperovskite-info.com In this context, it acts as a surface modifier, passivating defects and improving the interface between different layers of the solar cell, which leads to reduced energy loss and enhanced performance. nih.govperovskite-info.com

Furthermore, this compound is employed in the formation of self-assembled monolayers, a testament to its strong interaction with metal oxide surfaces. cymitquimica.comtcichemicals.com This property is also being explored for its potential as a corrosion inhibitor for metals like aluminum. ethz.chethz.ch In the realm of catalysis, it has been used as a ligand and has shown involvement in oxidative Heck-type reactions. chembk.comlookchem.com The compound's ability to participate in the formation of complex hydrogen-bonded structures is also a subject of study. mdpi.comresearchgate.net

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₉O₄P |

| Molecular Weight | 188.12 g/mol |

| Melting Point | 47-52 °C |

| Boiling Point | 386.2 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

| pKa₁ | 2.4 |

| pKa₂ | 7.15 (at 17 °C) |

Data sourced from multiple chemical suppliers and databases. lookchem.comchemsynthesis.comchemsynthesis.com

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAYTUWDLAAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381448 | |

| Record name | 4-methoxyphenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-19-8 | |

| Record name | 4-methoxyphenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyphenylphosphonic Acid

Established Synthetic Pathways

Established methods for synthesizing arylphosphonic acids like the 4-methoxy substituted variant rely on foundational reactions in organic chemistry, including electrophilic aromatic substitution and metal-catalyzed cross-couplings.

Direct Phosphorylation Approaches

Direct phosphorylation involves the introduction of a phosphorus-containing group onto the anisole (B1667542) ring in a single step, often analogous to a Friedel-Crafts reaction. tamu.edustackexchange.com Anisole is a suitable substrate for such electrophilic aromatic substitutions due to the activating nature of the methoxy (B1213986) group. rsc.orgumich.edu One documented method involves the reaction of anisole with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst like anhydrous stannic chloride. rushim.ru The reaction is typically conducted under reflux conditions. The methoxy group directs the substitution primarily to the para position, yielding the desired dichlorophosphine precursor, which can then be hydrolyzed to 4-methoxyphenylphosphonic acid. rushim.ru Another approach involves an acylation-like reaction using phosphoric acid itself, facilitated by agents like trifluoroacetic anhydride, which can promote the electrophilic attack of a phosphorus species on the activated aromatic ring. researchgate.net

Oxidative Phosphorylation Techniques

In the context of chemical synthesis, oxidative phosphorylation refers to pathways where a precursor organophosphorus compound, typically in a lower oxidation state like P(III), is oxidized to the final P(V) phosphonic acid. This is distinct from the well-known biochemical process. researchgate.netresearchgate.net A common strategy involves the initial formation of a phosphinic acid (a P(III) species) or its ester, which is subsequently oxidized. researchgate.netorganic-chemistry.org For instance, an aryl H-phosphinate can be prepared and then oxidized using various oxidizing agents, including air, to yield the corresponding phosphonate (B1237965). organic-chemistry.org

Copper-catalyzed aerobic oxidative phosphorylation represents a more advanced technique. For example, aryl acrylic acids can undergo a copper-catalyzed reaction with P(III)-nucleophiles, like phosphites, in an aerobic environment to yield β-ketophosphonates. organic-chemistry.org While this specific example does not directly produce this compound, the principle of oxidizing a phosphorus center in the final stages of a synthesis is a key technique applicable to the formation of arylphosphonic acids.

Coupling Reactions and Palladium Catalysis in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-phosphorus (C-P) bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonates (dialkyl phosphites), is a cornerstone of arylphosphonate synthesis. nih.govdiva-portal.org In this approach, a precursor such as 4-bromoanisole (B123540) or 4-iodoanisole (B42571) would be coupled with a dialkyl phosphite (B83602) in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the resulting phosphonate ester yields this compound. nih.gov

Modern advancements have expanded the scope of these reactions to include various aryl sulfonates, such as triflates and nonaflates, as coupling partners. nih.govacs.org Ligand-free palladium-catalyzed systems, sometimes performed in water, have also been developed for the phosphonation of aryl halides with trialkylphosphites, offering greener and more efficient alternatives. rsc.org Another related strategy is the palladium-catalyzed Heck reaction, which can couple aryl halides with vinyl phosphonic acid to create styryl phosphonic acids, demonstrating the utility of palladium in forming C-P bonds on functionalized aromatic systems. rsc.orgosti.gov

Table 1: Examples of Palladium-Catalyzed C-P Coupling Reactions

| Reaction Type | Aryl Substrate | Phosphorus Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Hirao Reaction | Aryl Halide (e.g., 4-bromoanisole) | H-Phosphonate (e.g., Diethyl phosphite) | Pd(OAc)₂, Base | Arylphosphonate Ester |

| Nonaflate Coupling | Aryl Nonaflate | P(O)H Compound (e.g., Diphenylphosphine oxide) | Pd(OAc)₂, NaI | Arylphosphine Oxide/Phosphonate |

| Ligand-Free Coupling | Aryl Halide | Trialkylphosphite | Pd(OAc)₂/TBAB in water | Arylphosphonate Ester |

| Heck-type Coupling | Aryl Halide | Vinyl Phosphonic Acid | Pd(P(tBu)₃)₂ | (E)-Styryl Phosphonic Acid |

By-product Formation in Specific Reactions (e.g., Lawesson's Reagent and CH₃I)

This compound has been identified as a byproduct in the reaction between Lawesson's reagent and methyl iodide (CH₃I). researchgate.net Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis. organic-chemistry.orgnih.gov Its reaction with the nucleophile methyl iodide is not primarily for thionation but represents a reactivity pathway of the reagent itself. The formation of this compound in this context is recognized as the result of a sulfur/oxygen interchange reaction at the phosphorus atom of the reagent. researchgate.net The structure of the byproduct has been confirmed through X-ray crystallography. researchgate.net

Table 2: Selected Crystallographic Data for this compound Byproduct Data sourced from a study on the reactivity of Lawesson's reagent. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Chemical Formula | C₇H₉O₄P | Bond Lengths (Å) | |

| P—O1 | 1.511 (2) | P—O2 | 1.557 (2) |

| P—O3 | 1.552 (2) | P—C1 | 1.771 (3) |

| Bond Angles (º) | Torsion Angles (º) | ||

| O1—P—O2 | 112.03 (13) | C3—C4—O4—C4M | -8.8 (5) |

| O1—P—O3 | 109.88 (13) | C5—C4—O4—C4M | 171.2 (3) |

| O2—P—O3 | 110.12 (12) | O1—P—C1 | 110.97 (14) |

| O2—P—C1 | 105.96 (14) | O3—P—C1 | 107.73 (15) |

Novel Synthetic Developments and Methodological Refinements

Research continues to streamline the synthesis of phosphonic acids and their derivatives, with a focus on improving efficiency, reducing step counts, and enhancing yields.

Palladium-Catalyzed Tandem Processes for Phosphonic Acid Synthesis

Palladium-catalyzed tandem processes have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot through a sequence of catalytic reactions. mdpi.compreprints.org These processes are valued for their high efficiency and atom economy. mdpi.com In the context of phosphonic acid synthesis, these tandem reactions can facilitate the formation of carbon-phosphorus bonds, a key step in creating arylphosphonates.

While direct palladium-catalyzed synthesis of this compound is a specific application, the broader field of palladium-catalyzed cross-coupling reactions provides the foundational chemistry. mdpi.com For instance, palladium catalysts are widely used for cross-coupling processes that can form C-P bonds. mdpi.com These reactions often involve the coupling of an aryl halide or triflate with a phosphorus-containing reagent. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the phosphorus nucleophile and subsequent reductive elimination to yield the arylphosphonate product and regenerate the Pd(0) catalyst.

Tandem processes in this context could involve an initial palladium-catalyzed reaction to form a key intermediate, which then undergoes a subsequent transformation in the same pot to yield the final phosphonic acid. preprints.orgencyclopedia.pub For example, a tandem sequence might begin with a Heck reaction followed by a cyclization or another coupling reaction. mdpi.comencyclopedia.pub The versatility of palladium catalysis allows for various tandem sequences, including arylation-cyclization and amination-Heck-annulation reactions. mdpi.compreprints.org The choice of ligands, bases, and solvents is crucial for the success of these tandem processes, with different combinations leading to optimal yields and selectivity for specific substrates. mdpi.com

Microwave-Assisted Catalytic Arbuzov Reactions with Aryl Bromides

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. mdpi.com The classic reaction involves the reaction of a trialkyl phosphite with an alkyl halide. mdpi.com However, the synthesis of arylphosphonates via the traditional Arbuzov reaction using aryl halides is often challenging due to the lower reactivity of aryl halides compared to alkyl halides. To overcome this, catalytic methods and alternative energy sources like microwave irradiation have been employed.

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. rsc.orgscholarsresearchlibrary.com In the context of the Arbuzov reaction for synthesizing arylphosphonates from aryl bromides, microwave irradiation provides an efficient and environmentally friendly approach. rsc.orgcore.ac.uk This method often proceeds under solvent-free conditions, further enhancing its "green" credentials. rsc.orgscholarsresearchlibrary.com

The use of catalysts, such as nickel or palladium complexes, is essential to facilitate the reaction between the aryl bromide (like 4-bromoanisole) and the trialkyl phosphite. The catalyst promotes the oxidative addition of the aryl bromide, which is a critical step in the catalytic cycle. Microwave irradiation accelerates the reaction by rapidly heating the reaction mixture, leading to faster reaction rates. mdpi.comscholarsresearchlibrary.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Arbuzov Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Bulk heating, less efficient | Direct heating of reactants, efficient |

| Yields | Often moderate | Generally high |

| Side Reactions | More prevalent | Often reduced |

| Conditions | Often requires solvents | Can be solvent-free |

This efficient synthesis of the dialkyl 4-methoxyphenylphosphonate ester is the precursor to obtaining this compound itself, which is typically achieved through subsequent hydrolysis of the ester.

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the reactions involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Acid-Catalyzed Cleavage Mechanisms (e.g., A-SE2 Character)

The final step in many syntheses of phosphonic acids is the hydrolysis of the corresponding phosphonate esters. This cleavage is typically acid-catalyzed. The mechanism of this reaction can vary depending on the structure of the phosphonate ester and the reaction conditions. masterorganicchemistry.com

For dialkyl phosphonates, the acid-catalyzed cleavage of the alkyl groups from the phosphorus center is a key transformation. The mechanism often involves the protonation of one of the ester oxygen atoms, making the corresponding alkyl group a better leaving group. masterorganicchemistry.com Depending on the nature of the alkyl group, the subsequent cleavage can proceed through an SN1 or SN2 pathway. masterorganicchemistry.com For primary alkyl groups, an SN2 mechanism is generally favored, where a nucleophile (often water or a halide ion from the acid) attacks the α-carbon of the alkyl group, leading to the cleavage of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com

The term "A-SE2" (acid-catalyzed, bimolecular electrophilic substitution) is more commonly associated with the cleavage of metal-carbon bonds but can be conceptually applied to understand the electrophilic attack on the oxygen atom followed by a bimolecular cleavage step. In the context of phosphonate ester hydrolysis, the proton acts as the electrophile, and the subsequent attack by a nucleophile constitutes the bimolecular step.

Reactivity Studies with Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent in organic chemistry. researchgate.net Interestingly, studies on the reactivity of Lawesson's reagent have shown that this compound can be obtained as a by-product. iucr.orgnih.gov

When Lawesson's reagent reacts with certain compounds, such as methyl iodide, it can undergo a series of transformations. researchgate.netiucr.orgnih.gov One of the outcomes of this reactivity is the formation of this compound. researchgate.netiucr.org This product is considered the final desulfurized product resulting from an S/O interchange reaction at the phosphorus atom of Lawesson's reagent. iucr.orgnih.gov The oxygen atoms incorporated into the final product are thought to originate from trace amounts of water in the solvent or from atmospheric moisture during the workup and crystallization process. iucr.org

Table 2: Products from the Reaction of Lawesson's Reagent

| Reactant | Conditions | Major/Side Product | Chemical Formula |

|---|

The formation of this compound in this context highlights the complex reactivity of Lawesson's reagent beyond its primary role as a thionating agent. iucr.org

Advanced Spectroscopic Characterization of 4 Methoxyphenylphosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure and dynamics of chemical compounds. For organophosphorus compounds like 4-methoxyphenylphosphonic acid, both proton (¹H) and phosphorus-31 (³¹P) NMR are indispensable.

¹H NMR Spectroscopic Analysis of Phosphonic Acid Self-Association

In the solid state and in solution, phosphonic acids have a strong tendency to form intermolecular hydrogen bonds, leading to self-association. ¹H NMR spectroscopy is a key tool for investigating these interactions. The protons of the phosphonic acid group (P-OH) are particularly sensitive to their chemical environment. Changes in concentration, temperature, and solvent can significantly affect their chemical shifts, providing insights into the nature and extent of hydrogen bonding.

While direct ¹H NMR data on the self-association of this compound is not extensively detailed in the provided search results, the general principles of phosphonic acid self-association are well-established. In the crystalline state, phosphonic acids often form infinite ladder-like "double H-bonded" or "triple H-bonded" chains, or even two-dimensional sheets. researchgate.net In solution, the self-association of phosphonic acids like tert-butylphosphonic acid has been shown to form highly symmetric cage-like tetramers held together by eight O-H···O hydrogen bonds. researchgate.net It is reasonable to infer that this compound would exhibit similar self-association behavior, influenced by the electronic and steric effects of the methoxyphenyl group.

³¹P NMR Spectroscopic Characterization and Chemical Shift Analysis

³¹P NMR spectroscopy is a highly effective technique for the analysis of organophosphorus compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which results in excellent NMR sensitivity. mdpi.com The chemical shift of the phosphorus atom is highly sensitive to its local electronic environment, making ³¹P NMR an excellent probe for structural characterization.

For this compound, the ³¹P NMR chemical shift provides a clear diagnostic signal. In one study, the chemical shift of this compound was reported to be 15.06 ppm in d6-DMSO. researchgate.net Another study observed a chemical shift at 16.30 ppm in D₂O, attributing the minor difference to the change in solvent and magnetic field strength. researchgate.netnih.gov This sensitivity of the ³¹P chemical shift to the solvent environment underscores its utility in probing intermolecular interactions.

The ³¹P NMR chemical shift can also be influenced by pH. For many phosphonic acid derivatives, the ³¹P chemical shift exhibits a sigmoidal dependence on pH, allowing for the determination of the acid dissociation constants (pKa values). researchgate.net This property is crucial for understanding the behavior of these compounds in biological and chemical systems.

Table 1: ³¹P NMR Chemical Shifts of this compound and Related Compounds

| Compound | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| This compound | d6-DMSO | 15.06 | researchgate.net |

| This compound | D₂O | 16.30 | researchgate.net |

| Phenylphosphonic acid | -H₃PO₄ 85% | Not specified | spectrabase.com |

This table is interactive. Click on the headers to sort the data.

Application of NMR in Degradation Product Identification

NMR spectroscopy is a valuable tool for identifying the products of chemical reactions and degradation pathways. In the context of drug delivery systems, for instance, NMR can be used to monitor the release and degradation of active compounds.

A study on a sustained-release delivery system for the hydrogen sulfide (B99878) donor GYY 4137 utilized NMR spectroscopy to confirm the degradation of GYY 4137. nih.gov The presence of this compound was identified as a degradation product, confirming the mechanism of H₂S release. nih.gov This demonstrates the power of NMR in tracking chemical transformations and understanding reaction mechanisms in complex systems.

Other Relevant Spectroscopic Techniques in Arylphosphonate Research

While NMR is a cornerstone of spectroscopic analysis, other techniques provide complementary information that is essential for a comprehensive structural characterization of arylphosphonates like this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy in Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. unirioja.es The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the P=O, P-O-H, O-H, C-O-C (ether), and aromatic C-H and C=C bonds. The broadness and position of the O-H stretching band can provide information about the extent of hydrogen bonding. researchgate.net Similarly, the P=O stretching frequency is sensitive to hydrogen bonding interactions. The analysis of these characteristic bands allows for the confirmation of the molecular structure and provides insights into intermolecular interactions. nih.gov

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. wikipedia.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined using X-ray diffraction. researchgate.net The analysis revealed that in the solid state, molecules are linked by P—O—H⋯O=P hydrogen bonds, forming helical chains. researchgate.net These chains are further interconnected by weaker interactions between the P-O group and a phenyl hydrogen atom, creating a three-dimensional network. researchgate.net This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₇H₉O₄P | researchgate.net |

| Molecular Weight | 188.11 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 4.5819 (6) | researchgate.net |

| b (Å) | 10.0867 (13) | researchgate.net |

| c (Å) | 18.087 (2) | researchgate.net |

| Volume (ų) | 835.91 (18) | researchgate.net |

| Z | 4 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Ultraviolet Photoelectron Spectroscopy (UPS) in Interface Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a highly surface-sensitive analytical technique utilized to investigate the electronic structure of materials. researchgate.netthermofisher.com By irradiating a sample with ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV and He II at 40.8 eV), the kinetic energy of the emitted photoelectrons from the valence band region is measured. thermofisher.com This provides crucial information about the valence band electronic states, work function (WF), and the highest occupied molecular orbital (HOMO) of molecules adsorbed on a surface. researchgate.net In the context of this compound (4-MPPA), UPS is instrumental in characterizing the electronic properties of interfaces formed when 4-MPPA is assembled as a monolayer on various substrates, particularly on metal oxides used in electronic and optoelectronic devices. ebrary.netd-nb.inforesearchgate.net

The primary application of UPS in the study of 4-MPPA interfaces is to determine the work function modification of the substrate upon monolayer formation. ebrary.netd-nb.info The electron-donating nature of the methoxy (B1213986) group (-OCH3) in the para position of the phenyl ring of 4-MPPA imparts a specific dipole moment to the molecule. d-nb.info When these molecules anchor to a substrate surface, they form a self-assembled monolayer (SAM) with an oriented molecular dipole layer. This dipole layer induces a change in the substrate's work function. ebrary.net

Research has demonstrated the use of 4-MPPA to tune the work function of technologically important metal oxides like zinc oxide (ZnO) and nickel oxide (NiOx). ebrary.netd-nb.info For instance, when 4-MPPA is used to modify a ZnO surface, it can lower the work function. ebrary.net This modification of the energy-level alignment at the interface between the inorganic substrate and an adjacent organic semiconductor layer is critical for optimizing charge injection or extraction in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). d-nb.inforesearchgate.net

UPS spectra provide direct measurement of the work function by analyzing the secondary electron cutoff (SEC) region. The change in the kinetic energy of the lowest energy secondary electrons before and after SAM deposition gives a precise value for the work function shift (ΔΦ). Furthermore, the valence band region of the UPS spectrum allows for the determination of the HOMO level of the 4-MPPA layer relative to the Fermi level of the substrate. researchgate.net This is essential for understanding the energy level alignment at the interface, which governs charge transport properties. d-nb.info

Detailed research findings from UPS studies on 4-MPPA and similar phosphonic acid derivatives on various substrates have elucidated the relationship between the molecular dipole and the resulting work function modification. The data consistently show that molecules with electron-donating groups, like the methoxy group in 4-MPPA, decrease the work function of the underlying substrate. ebrary.netd-nb.info

Research Findings from UPS Analysis of 4-MPPA on Various Substrates:

| Substrate | 4-MPPA Induced Work Function Change (ΔΦ) in eV | Reference |

| Zinc Oxide (ZnO) | -0.65 | ebrary.net |

| Nickel Oxide (NiOx) | -0.15 | d-nb.info |

| Perovskite | -0.5 | sciengine.com |

| Indium Tin Oxide (ITO) | Not specified | researchgate.net |

Table created with data from various scientific studies.

The ability to systematically tune the electronic properties of interfaces with 4-MPPA, as verified by UPS, underscores its importance in the field of molecular electronics and surface engineering.

Hydrogen Bonding Interactions in Phosphonic Acid Systems

Hydrogen bonds are the cornerstone of the supramolecular chemistry of phosphonic acids, dictating their assembly into predictable and stable structures. cymitquimica.com The presence of both a proton-donating hydroxyl (P-OH) group and a proton-accepting phosphoryl (P=O) group facilitates the formation of robust intermolecular connections.

Phosphonic acids, including this compound, exhibit a strong tendency to form cyclic self-associates. mdpi.com In the crystalline state, many phosphonic acids organize into cyclic dimers. mdpi.com These dimers can further interact, where the remaining "free" OH groups form hydrogen bonds with the oxygen atoms of the P=O groups of an adjacent dimer, leading to the formation of cage-like tetramers. mdpi.comresearchgate.net This process results in a stable, nonplanar structure where all eight OH protons are engaged in hydrogen bonds, and each P=O group acts as an acceptor for two hydrogen bonds. mdpi.com

| Structure | Description | Driving Interaction |

|---|---|---|

| Cyclic Dimers | Two phosphonic acid molecules linked by hydrogen bonds. | O-H···O=P hydrogen bonds |

| Cyclic Tetramers | Cage-like structures formed from the interaction of two cyclic dimers. | Additional O-H···O=P hydrogen bonds |

The P=O and P-OH groups are the primary functional groups responsible for the formation of extensive hydrogen-bonded networks in phosphonic acids. mdpi.com The P-OH group acts as a proton donor, while the P=O group is a strong proton acceptor. mdpi.com In the case of this compound, the hydrogen bonds of the type P—O—H⋯O=P are the dominant interactions that guide the self-assembly process. researchgate.netresearchgate.net The ability of the P=O group to accept two hydrogen bonds is a key factor in the formation of more complex structures beyond simple dimers, such as the observed tetramers and infinite chains. mdpi.comresearchgate.net

Supramolecular Arrays and Architectures

The self-assembly of this compound, driven by hydrogen bonding, gives rise to well-defined one- and three-dimensional structures. cymitquimica.comresearchgate.net

A notable supramolecular feature of this compound is the formation of one-dimensional helical chains. researchgate.netnih.gov These helices are constructed from molecules linked by P—O—H⋯O=P hydrogen bonds and run parallel to the crystallographic a-axis. researchgate.netresearchgate.net The formation of such helical structures is a direct consequence of the specific geometry of the hydrogen bonding within the ten-membered rings. researchgate.netresearchgate.net

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| P—O1 Bond Length | 1.511 (2) Å | researchgate.net |

| P—O2 Bond Length | 1.557 (2) Å | researchgate.net |

| P—O3 Bond Length | 1.552 (2) Å | researchgate.net |

| P—C1 Bond Length | 1.771 (3) Å | researchgate.net |

| O1—P—O2 Bond Angle | 112.03 (13)° | researchgate.net |

| O1—P—O3 Bond Angle | 109.88 (13)° | researchgate.net |

| O2—P—O3 Bond Angle | 110.12 (12)° | researchgate.net |

Supramolecular Chemistry and Self Assembly of 4 Methoxyphenylphosphonic Acid

Supramolecular Motifs and Crystal Packing

The supramolecular assembly of 4-methoxyphenylphosphonic acid is significantly influenced by the electronic and steric nature of its substituents, a fact that becomes evident when compared to its structural analogues: benzenephosphonic acid and p-methoxyphenylarsonic acid. These comparisons reveal the subtle interplay of hydrogen bonding, aromatic interactions, and elemental differences that dictate the final crystal architecture.

A key feature of the crystal structure of this compound is the formation of helical chains through P—O—H⋯O=P hydrogen bonds. These interactions create ten-membered hydrogen-bonded rings. Current time information in JP. Further stability is conferred by weaker intermolecular contacts between P—O groups and phenyl hydrogen atoms, which link these helical chains into a three-dimensional network. Current time information in JP.

Interestingly, its arsenic analogue, p-methoxyphenylarsonic acid, is isostructural, adopting a similar helical arrangement. Current time information in JP. This indicates that the substitution of phosphorus with arsenic, in this case, does not fundamentally alter the supramolecular packing, likely due to the overarching influence of the p-methoxy substituent and the geometry of the arsonic acid group which can still participate in similar hydrogen bonding patterns.

In stark contrast, the parent benzenephosphonic acid does not adopt a comparable helical structure. Current time information in JP.iucr.org Instead, its crystal structure is characterized by puckered layers held together by intermolecular hydrogen bonding. iucr.org Within these layers, centrosymmetric pairs of molecules are formed. iucr.org The forces between these layers are weak, which is reflected in the physical properties of the crystals, such as their tendency to cleave along the layers. iucr.org This fundamental difference in the supramolecular arrangement, from helical chains to layered sheets, underscores the significant role of the methoxy (B1213986) group in directing the self-assembly process. The electron-donating nature of the methoxy group likely influences the hydrogen bond donor/acceptor properties of the phosphonic acid moiety and the potential for specific intermolecular interactions that favor a helical over a layered packing.

The table below provides a comparative overview of the crystallographic data for this compound and its analogues, highlighting the differences in their crystal systems and unit cell parameters that give rise to their distinct supramolecular architectures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| This compound | C₇H₉O₄P | Monoclinic | P2₁/c | 7.973 | 12.019 | 8.879 | 114.71 | Current time information in JP. |

| Benzenephosphonic acid | C₆H₇O₃P | Orthorhombic | Pbca | 11.182 | 8.051 | 15.768 | 90 | iucr.org |

| p-Methoxyphenylarsonic acid | C₇H₉AsO₄ | Monoclinic | P2₁/n | 8.21 | 12.18 | 8.78 | 114.5 | waikato.ac.nz |

Coordination Chemistry and Metal Phosphonate Complexes Involving 4 Methoxyphenylphosphonic Acid

Ligand Properties of 4-Methoxyphenylphosphonic Acid

This compound is an organophosphorus compound that serves as an effective ligand in coordination chemistry. The presence of the phosphonic acid group (-PO(OH)₂) allows it to act as a chelating agent, capable of binding to metal ions through its oxygen atoms. This interaction leads to the formation of stable metal phosphonate (B1237965) complexes. The methoxy (B1213986) group (-OCH₃) on the phenyl ring introduces polarity and can influence the resulting structure and properties of the metal complexes. nih.gov

The coordination of this compound to metal centers is a key step in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). The strength of the metal-phosphonate bond contributes to the stability of these materials. The versatility of the phosphonate group, which can adopt various coordination modes, allows for the formation of diverse structural dimensionalities, from discrete molecules to extended one-, two-, or three-dimensional networks.

The phosphonate group of this compound is a versatile coordinating moiety due to its multiple oxygen donor atoms. Upon deprotonation, the [R-PO₃]²⁻ group can bridge multiple metal centers, facilitating the construction of extended networks. In its complexes with cobalt, the phosphonate group has been observed to cap edge-sharing [Co₄O₄] rhombi, indicating a multi-dentate coordination mode. nih.gov

The coordination preferences of this compound are influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands. The three oxygen atoms of the phosphonate group can engage in various binding modes, including monodentate, bidentate (chelating or bridging), and tridentate bridging. This flexibility often leads to the formation of densely packed, layered structures rather than porous frameworks.

Synthesis and Structural Characterization of Metal Phosphonates

The reaction of this compound (4-moppH₂) with cobalt salts under hydrothermal conditions yields layered cobalt phosphonates. A notable example is the compound [Co(4-mopp)(H₂O)]. nih.gov The synthesis of this and similar compounds demonstrates the ability of arylphosphonic acids to form robust, crystalline materials with transition metals.

The introduction of the polar methoxy group into the phenylphosphonate (B1237145) ligand framework has been shown to produce cobalt phosphonates with layered structures. nih.gov These materials are of interest for their potential magnetic and dielectric properties, which arise from the arrangement of the cobalt ions within the inorganic layers and the nature of the organic separating groups.

| Compound | Formula | Crystal System | Space Group |

| Cobalt(II) (4-methoxyphenyl)phosphonate monohydrate | [Co(4-mopp)(H₂O)] | Orthorhombic | Pmn2₁ |

Table based on data from a study on polar layered cobalt phosphonates. nih.gov

The layered structures of cobalt phosphonates derived from this compound can be described as having perovskite-type topologies. nih.gov In these structures, edge-sharing [Co₄O₄] rhombi form inorganic layers that are capped by the PO₃C groups of the 4-methoxyphenylphosphonate ligands. This arrangement creates a two-dimensional network that extends throughout the crystal.

The organic methoxyphenyl groups protrude from these inorganic layers, creating an alternating organic-inorganic lamellar structure. The similarity of this layered arrangement to the structure of perovskite minerals has led to the "perovskite-type" designation for these topologies.

In the crystal structure of [Co(4-mopp)(H₂O)], the phenyl and methoxy groups of the 4-methoxyphenylphosphonate ligand exhibit significant disorder. nih.gov This disorder is indicative of dynamic motion of these organic components within the solid state. Structural analysis at different temperatures, such as 296 K and 123 K, has revealed distinct dynamic behavior of the organic groups. nih.gov

The fluctuation of the polar methoxy groups in these cobalt phosphonate complexes has been confirmed by dielectric relaxation measurements. nih.gov This dynamic behavior is a key feature of these materials and can influence their physical properties. The degree of disorder and motion can be influenced by the position of the methoxy group on the phenyl ring and the presence of coordinated water molecules. In contrast, some related structures with different isomers of the ligand or different coordinating environments may exhibit more ordered arrangements. nih.gov

Platinum(II) Phosphonate Complexes and Steric Interactions

The coordination of phosphonate ligands to Platinum(II) centers is a subject of significant interest, particularly concerning the influence of steric hindrance on the geometry, stability, and reactivity of the resulting complexes. While direct studies on this compound with Pt(II) are not extensively detailed in the literature, the principles can be understood from related phosphonate and phosphine (B1218219) complexes.

The 4-methoxyphenyl (B3050149) group introduces considerable steric bulk. In a square planar Pt(II) complex, bulky ligands can influence the cis/trans isomerism and the accessibility of the metal center. For instance, in complexes like cis-[PtCl₂(PPh₃)₂], the triphenylphosphine (B44618) ligands create a sterically crowded environment. A 4-methoxyphenylphosphonate ligand, binding to a Pt(II) center, would exert similar steric demands. This steric pressure can affect the binding of other ligands and the approach of substrates in catalytic applications.

Research on Pt(II) complexes with N-monosubstituted 1R,2R-diaminocyclohexane ligands bearing aromatic groups has shown that steric hindrance can lead to unusual binding modes with DNA. nih.gov The introduction of a rigid aromatic ring resulted in a monofunctional binding mode, in contrast to the typical bifunctional binding of cisplatin. nih.gov This suggests that the methoxyphenyl group in a phosphonate ligand could similarly influence the interaction of a Pt(II) complex with biological macromolecules or catalytic substrates, potentially leading to novel reactivity or selectivity. The linkage of such sterically hindered complexes with DNA has been found to be stable and less susceptible to nucleophilic attack. nih.gov

Furthermore, studies on Pt(II) complexes with aminophosphonate esters have yielded compounds with good solubility and significant cytotoxicity against various tumor cells. nih.gov The specific binding mode of these complexes to DNA was noted to be different from that of cisplatin, which could be attributed in part to the steric and electronic properties of the phosphonate ligands. nih.gov

Applications of Metal Phosphonate Complexes

Metal phosphonate complexes, including those derived from arylphosphonic acids like this compound, form robust framework materials, often referred to as metal-organic frameworks (MOFs), with a wide array of applications.

Catalytic Applications as Heterogeneous Catalysts

Metal phosphonates are highly valued as heterogeneous catalysts due to their high thermal and chemical stability. mdpi.com Zirconium phosphonates, in particular, have emerged as versatile and recyclable catalysts for various organic transformations. mdpi.com These materials possess both Brønsted and Lewis acid sites, the balance of which can be tuned by adjusting synthesis conditions, making them effective for reactions like dehydration, hydrogenation, and oxidation. mdpi.com

For example, zirconium phosphonate materials have demonstrated high catalytic activity in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a crucial process for producing chlorine-free benzaldehyde. researchgate.net A hierarchical porous zirconium phosphonate catalyst, when coordinated with copper (Cu@ZrDP), showed 90.2% selectivity for benzaldehyde with air as the oxidant. researchgate.net The catalyst could be reused for at least five cycles with stable activity, highlighting the benefits of heterogeneity. researchgate.net

Similarly, zirconium-based MOFs are effective for the catalytic hydrolysis of peptides and organophosphorus nerve agents. nih.govnih.gov The robust Zr₆-oxo clusters within the framework act as the catalytically active sites. The organic linker, such as this compound, provides the structural backbone and helps create a porous environment for substrate access.

The table below summarizes the catalytic performance of representative zirconium phosphonate-based heterogeneous catalysts in various reactions.

| Catalyst System | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|---|---|

| Mesoporous Zirconium Phosphate | Dehydration | Fructose | 5-Hydroxymethylfurfural (5-HMF) | 80 | - | 150 °C, Water/Diglyme |

| Cu-coordinated Zirconium Phosphonate (Cu@ZrDP) | Selective Oxidation | Benzyl Alcohol | Benzaldehyde | - | 90.2 | 140 °C, Air |

| Zirconium Phosphonate (P/Zr = 1) | Transfer Hydrogenation | Butyl levulinate | γ-Valerolactone (GVL) | 98.1 | 95.7 | Isopropanol, 10 runs |

| Zirconium MOF (MIP-201) | Peptide Hydrolysis | Glycylglycine (Gly-Gly) | Glycine | ~50 (after 8 days) | - | 60 °C, pD 7.4 |

Material Science Applications (e.g., Optical and Dielectric Properties)

Metal phosphonate frameworks built with ligands like this compound exhibit interesting properties for material science applications, including optics and electronics.

Optical Properties

Lanthanide phosphonate frameworks are particularly known for their unique luminescent properties. mdpi.com The organic phosphonate ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide metal center, which then emits light at its characteristic wavelength (sensitized emission). mdpi.com This process overcomes the weak light absorption of the lanthanide ions themselves.

Frameworks built with arylphosphonate ligands can be designed to produce tunable light emission. For example, a series of lanthanide phosphonocarboxylate frameworks (LnPCFs) using a biphenyl-phosphonocarboxylate ligand showed that Tb³⁺ and Eu³⁺ containing frameworks exhibit strong green and red luminescence, respectively. researchgate.netrsc.org By creating mixed-metal systems (e.g., TbₓGd₁₋ₓ), the emission color can be finely tuned. researchgate.netrsc.org Furthermore, incorporating near-infrared (NIR) emitting ions like Nd³⁺ can lead to materials with dual visible and NIR emissions. researchgate.netrsc.org The this compound ligand, with its aromatic chromophore, is an excellent candidate for constructing such luminescent materials.

Dielectric Properties

Metal-Organic Frameworks, including phosphonate-based MOFs, are being investigated as low-κ dielectric materials, which are essential for insulating components in modern microelectronics. arxiv.org A low dielectric constant (κ) reduces signal delay and power consumption in integrated circuits. The inherent porosity of MOFs is a key advantage; as porosity increases, the dielectric constant of the material approaches that of air (κ ≈ 1). arxiv.org

The table below shows the dielectric constants of some representative MOF materials.

| Material | Dielectric Constant (κ) | Frequency Range |

|---|---|---|

| ZIF-4 | ~1.6 - 2.2 | Extended IR |

| ZIF-7 | ~1.8 - 2.5 | Extended IR |

| ZIF-8 | ~1.5 - 2.0 | Extended IR |

| ZIF-71 | ~1.2 - 1.8 | Extended IR |

| ZIF-90 | ~1.6 - 2.2 | Extended IR |

Magnetic Properties of Metal Phosphonate Frameworks

The phosphonate group is an effective mediator of magnetic exchange interactions between paramagnetic metal centers, allowing for the construction of molecular materials with interesting magnetic properties. The specific arrangement of metal ions within the framework, dictated by the geometry of the phosphonate ligand, determines the nature and strength of these interactions.

Frameworks containing copper(II) ions linked by phosphonate groups often exhibit antiferromagnetic coupling. In one copper phosphonate MOF, TUB75, the structure consists of antiferromagnetically coupled copper dimer chains. d-nb.info Similarly, polynuclear copper(II) cages synthesized with mixed phosphonate-antimonate ligands show both antiferromagnetic and weak ferromagnetic exchange between the copper centers, depending on the specific structure. nih.gov

Lanthanide phosphonate frameworks also display notable magnetic behaviors. researchgate.net Due to their large magnetic moments and anisotropy, lanthanide ions like Gd³⁺, Tb³⁺, and Dy³⁺ are frequently used. Magnetic measurements on a Gd(III) amino-phosphonate complex suggested antiferromagnetic interactions between the Gd(III) centers at low temperatures. researchgate.net The ability to combine proton conductivity with the magnetic properties of lanthanide ions in a single phosphonate framework opens pathways to multifunctional materials. researchgate.net

The table below summarizes magnetic properties for selected metal phosphonate frameworks.

| Framework Composition | Metal Ion(s) | Magnetic Behavior | Key Finding |

|---|---|---|---|

| Copper Naphthalenediphosphonate (TUB75) | Cu(II) | Antiferromagnetic | Composed of antiferromagnetically coupled copper dimer chains. d-nb.info |

| Polynuclear Copper Cages | Cu(II) | Antiferromagnetic & Ferromagnetic | Exchange interactions depend on the specific cage structure. nih.gov |

| Gadolinium Amino-phosphonate | Gd(III) | Antiferromagnetic | Interactions observed between Gd(III) centers at low temperatures. researchgate.net |

Applications of 4 Methoxyphenylphosphonic Acid in Advanced Materials Science

Perovskite Solar Cell Technology

The application of 4-MPA in perovskite solar cells (PSCs) has been a focal point of research, leading to significant breakthroughs in device performance and stability. Its role is primarily centered on interfacial engineering, where it addresses critical issues that limit the efficiency and lifespan of these next-generation photovoltaic devices.

Synergistic Bimolecular Interlayer (SBI) Strategy

A groundbreaking approach utilizing 4-MPA is the synergistic bimolecular interlayer (SBI) strategy. This method involves the combined use of 4-MPA and another organic molecule, such as 2-phenylethylammonium iodide (PEAI), to functionalize the perovskite interface. This dual-molecule approach creates a more effective passivation layer than either component could achieve alone, leading to a significant reduction in defects and improved charge extraction. The result is a notable enhancement in the power conversion efficiency (PCE) of inverted (p-i-n) perovskite solar cells.

Formation of P-O-Pb Covalent Bonds and Defect Passivation

A key mechanism behind the effectiveness of 4-MPA is its ability to form strong phosphorus-oxygen-lead (P-O-Pb) covalent bonds at the perovskite surface. This robust chemical interaction effectively passivates problematic undercoordinated lead (Pb2+) defects, which are a major source of non-radiative recombination in perovskite films. By neutralizing these defects, 4-MPA significantly reduces the pathways for energy loss, thereby enhancing the photoluminescence quantum yield and the open-circuit voltage (Voc) of the solar cell. The passivation of these defects is a critical step in moving perovskite solar cell technology closer to its theoretical efficiency limits.

Influence on Nonradiative Recombination and Device Stability

By effectively passivating surface defects and improving charge extraction, 4-MPA significantly suppresses nonradiative recombination, a major source of efficiency loss in perovskite solar cells. This reduction in nonradiative recombination is evidenced by a decrease in the open-circuit voltage (Voc) deficit. Furthermore, the stable passivation layer formed by 4-MPA enhances the intrinsic stability of the perovskite film, making it more resistant to degradation from environmental factors such as moisture. This dual benefit of reduced recombination and improved stability is crucial for the long-term viability of perovskite solar cell technology. Research has demonstrated that devices treated with 4-MPA exhibit significantly longer operational lifetimes compared to their untreated counterparts.

| Parameter | Control Device | 4-MPA Treated Device |

| Power Conversion Efficiency (PCE) | Lower | Significantly Higher |

| Open-Circuit Voltage (Voc) Deficit | Higher | Lower |

| Nonradiative Recombination | Higher | Suppressed |

| Device Stability | Lower | Enhanced |

Self-Assembled Monolayers (SAMs) in Device Fabrication

The ability of 4-MPA to form dense, ordered self-assembled monolayers (SAMs) on various metal oxide surfaces makes it a versatile component in the fabrication of a wide range of electronic devices beyond solar cells. The phosphonic acid head group provides a strong anchor to the substrate, while the methoxyphenyl tail group can be used to precisely engineer the surface properties.

| Device Type | Application of 4-MPA SAM | Resulting Improvement |

| Organic Light-Emitting Diodes (OLEDs) | Electrode work function modification | Enhanced hole injection, reduced operating voltage, increased efficiency |

| Organic Field-Effect Transistors (OFETs) | Dielectric and electrode interface engineering | Improved charge carrier mobility, lower threshold voltages |

| Sensors | Surface functionalization | Enhanced sensitivity and selectivity |

Application in Hybrid Bilayer Photovoltaic Devices

4-Methoxyphenylphosphonic acid has been investigated as a self-assembled monolayer (SAM) in hybrid organic/inorganic bilayer photovoltaic devices, such as those with a zinc oxide (ZnO) and poly(3-hexylthiophene) (P3HT) structure. In these devices, MPPA is applied to the ZnO surface to passivate surface trap states, which are often a source of performance degradation.

In one study, the introduction of an MPPA interlayer was explored to improve the power conversion efficiency (PCE) of fullerene-free organic solar cells. The device with the MPPA modification exhibited a maximum PCE of 11.0%, an increase from the 9.5% recorded for the reference device with a bare ZnO interlayer sci-hub.se. This improvement underscores the potential of MPPA in enhancing the efficiency of hybrid photovoltaic systems. Another investigation in ZnO/P3HT bilayer cells also studied the effects of MPPA SAMs, noting their clear impact on device characteristics dal.ca.

Furthermore, MPPA has been used as part of a synergistic bimolecular interlayer (SBI) in inverted perovskite solar cells. This strategy involves depositing MPPA along with 2-phenylethylammonium iodide (PEAI) to functionalize the perovskite surface perovskite-info.comperovskite-info.comresearchgate.netresearchgate.netcolab.ws. This cooperative surface treatment has been shown to significantly minimize nonradiative recombination, leading to a stabilized power conversion efficiency of 25.53% researchgate.netcolab.ws.

The following table summarizes the performance of a photovoltaic device with and without MPPA modification:

| Device Configuration | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |

| Bare ZnO | 0.88 | 17.31 | 62.4 | 9.5 |

| ZnO with MPPA | 0.89 | 18.82 | 65.6 | 11.0 |

Impact on Dark Current and Exciton Recombination

Studies have shown that phenylphosphonic acids, including MPPA, have a clear impact on decreasing dark current, which is a strong indicator that exciton recombination has been inhibited to some degree dal.ca. Dark current refers to the current that flows through a photovoltaic device in the absence of light and is often associated with recombination losses. By reducing the dark current, MPPA contributes to a more efficient charge collection process.

Research on fullerene-free systems has further elucidated the role of MPPA in reducing recombination losses. It has been found that an MPPA modifier can reduce both bimolecular recombination and trap-based recombination sci-hub.se. This is achieved through the passivation of surface defects on the ZnO layer, which are common sites for trap-assisted recombination sci-hub.se. The covalent bonding of the phosphonic acid group to the metal oxide surface effectively reduces these charge recombination centers sci-hub.se. In inverted perovskite solar cells, the use of MPPA in a synergistic bimolecular interlayer greatly minimizes interface nonradiative recombination, which is a major source of efficiency loss researchgate.netresearchgate.netcolab.ws. This reduction in nonradiative recombination is a primary contributor to the enhanced open-circuit voltage observed in these devices researchgate.net.

Effects on Device Parameters (e.g., Open Circuit Voltage)

The application of this compound as an interfacial layer has a direct and measurable impact on the key operational parameters of photovoltaic devices. The open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are all influenced by the presence of the MPPA layer.

In the context of fullerene-free organic solar cells, the introduction of an MPPA modifier led to an increase in the open-circuit voltage from 0.88 V to 0.89 V sci-hub.se. The short-circuit current density also saw a significant improvement, rising from 17.31 mA cm-2 to 18.82 mA cm-2 sci-hub.se. The fill factor, which is a measure of the "squareness" of the current-voltage curve, also increased from 62.4% to 65.6% sci-hub.se.

However, the effect of MPPA on device parameters is not universally positive across all device architectures. In a study on hybrid ZnO/P3HT bilayer cells, while a decrease in dark current was observed, there were also pronounced negative effects on other device parameters, including the open-circuit voltage and short-circuit current dal.ca. It is hypothesized that this negative impact could be due to wide band gaps and poor energy level matching introduced by the SAM dal.ca.

In the case of inverted perovskite solar cells, the use of MPPA as part of a synergistic bimolecular interface has been shown to be highly beneficial, contributing to one of the smallest nonradiative recombination-induced Voc losses ever reported perovskite-info.comperovskite-info.com. This cooperative surface treatment resulted in a device with a Voc loss of only 59 mV researchgate.netcolab.ws.

The following table provides a detailed comparison of the device parameters for a photovoltaic device with and without the MPPA modification:

| Parameter | Bare ZnO | ZnO with MPPA |

| Open Circuit Voltage (Voc) | 0.88 V | 0.89 V |

| Short Circuit Current Density (Jsc) | 17.31 mA cm-2 | 18.82 mA cm-2 |

| Fill Factor (FF) | 62.4% | 65.6% |

| Power Conversion Efficiency (PCE) | 9.5% | 11.0% |

Theoretical and Computational Studies of 4 Methoxyphenylphosphonic Acid

Density Functional Theory (DFT) Calculations in Structural Elucidation

The crystallographic data reveals the geometry of the phosphonate (B1237965) group and its connection to the methoxy-substituted phenyl ring. In the solid state, the anion forms dimers with its centrosymmetrically related counterpart through strong hydrogen bonds. lsu.edu DFT calculations on a model system, such as the (4-methoxyphenyl)phosphonate anion, would typically be employed to optimize the geometry and compare the theoretical parameters with the experimental values obtained from X-ray crystallography. This comparison allows for the validation of the computational method and provides a basis for understanding the electronic structure and reactivity of the molecule.

The optimized geometry from DFT calculations can also elucidate the conformational preferences of the molecule, such as the orientation of the methoxy (B1213986) group relative to the phenyl ring and the rotational barrier around the C-P bond. For the parent phenylphosphonic acid, DFT potential scans have been used to investigate the conformational energetics related to the rotation around the C-P bond. nih.gov Such studies are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Below is a table of selected bond lengths and angles for the (4-methoxyphenyl)phosphonate group, derived from crystallographic data, which would serve as a benchmark for DFT calculations. lsu.edu

| Parameter | Bond/Angle | Value |

| Bond Length | P-O1 | 1.50 Å |

| Bond Length | P-O2 | 1.51 Å |

| Bond Length | P-O3 | 1.57 Å |

| Bond Length | P-C1 | 1.81 Å |

| Bond Length | C4-O4 | 1.37 Å |

| Bond Length | O4-C8 | 1.42 Å |

| Bond Angle | O1-P-O2 | 115.0° |

| Bond Angle | O1-P-C1 | 108.0° |

| Bond Angle | O2-P-C1 | 109.0° |

| Bond Angle | O3-P-C1 | 105.0° |

| Bond Angle | C3-C4-O4 | 119.0° |

| Bond Angle | C5-C4-O4 | 121.0° |

| Bond Angle | C4-O4-C8 | 118.0° |

Note: The values are representative and have been rounded for clarity. The original data contains more precise values and associated uncertainties.

Computational Modeling of Hydrogen Bonding and Self-Association

Phosphonic acids are known to form strong hydrogen bonds, leading to self-association and the formation of supramolecular structures. researchgate.net Computational modeling is an essential tool for investigating the nature and strength of these interactions. For 4-Methoxyphenylphosphonic acid, the presence of two hydroxyl groups on the phosphorus atom and a phosphoryl oxygen allows it to act as both a hydrogen bond donor and acceptor. This dual functionality facilitates the formation of dimeric and larger aggregated structures.

Theoretical studies on related phosphonic acids, such as tert-butylphosphonic acid, have shown that they can form highly symmetric cage-like tetramers held together by a network of eight O-H···O hydrogen bonds. beilstein-journals.org In these structures, each phosphonic acid molecule is bonded to three neighboring molecules. beilstein-journals.org It is highly probable that this compound engages in similar self-association behavior, both in the solid state and in non-polar solvents.

The most common motif for self-association is the formation of a cyclic dimer, where two molecules are held together by two strong hydrogen bonds between the hydroxyl groups and the phosphoryl oxygens. Computational studies on such dimers allow for the calculation of the interaction energy, which provides a quantitative measure of the stability of the dimer. The geometric parameters of the hydrogen bonds, such as the O-H bond length, the H···O distance, and the O-H···O angle, can also be determined through DFT calculations.

The table below presents typical parameters for hydrogen bonds in phosphonic acid dimers, which are expected to be similar for this compound.

| Parameter | Description | Typical Value |

| O-H···O Distance | Distance between the donor oxygen and the acceptor oxygen | 2.5 - 2.8 Å |

| H···O Distance | Distance between the hydrogen and the acceptor oxygen | 1.5 - 1.8 Å |

| O-H···O Angle | Angle of the hydrogen bond | 160 - 180° |

| Interaction Energy | Strength of the dimeric interaction | -10 to -20 kcal/mol |

The methoxy group on the phenyl ring can influence the acidity of the phosphonic acid and, consequently, the strength of the hydrogen bonds. Computational studies can quantify this electronic effect on the hydrogen bonding and self-association behavior.

Mechanistic Origins and Potential Side Reactions in Catalytic Processes

While this compound is not a widely studied catalyst itself, theoretical studies on related arylphosphonic acids provide insights into their potential catalytic roles and decomposition pathways which can be considered as potential side reactions in a catalytic process, especially under thermal stress. The acidity of the P-OH groups is a key feature that could enable it to act as a Brønsted acid catalyst in certain reactions.

Computational studies on the thermal stability of phenylphosphonic acid on metal surfaces have revealed several decomposition pathways that could be relevant as potential side reactions. Density Functional Theory (DFT) calculations have shown that thermal treatment can initiate molecular decomposition through various channels. lsu.edu These include:

P-O bond scission: Leading to the formation of C6H5PO2.

C-P bond scission: Resulting in the formation of phenyl and PO3 fragments.

C-H bond scission: Leading to the formation of C6H4PO3.

These decomposition pathways have activation barriers in the range of 1.7-1.8 eV, as determined by DFT calculations. lsu.edu The small fragments generated from these initial decomposition steps can undergo further reactions.

Another potential side reaction, particularly at elevated temperatures, is the cleavage of the P-C bond. nih.gov Studies on the thermal stability of phenylphosphonic acid on cerium oxide surfaces have shown that P-C bond cleavage is a significant decomposition pathway. The temperature at which this occurs can be influenced by the nature of the support or surrounding chemical environment. nih.gov

In the context of catalysis, if this compound were to be used in a high-temperature reaction, these decomposition pathways would represent significant side reactions, leading to catalyst deactivation and the formation of unwanted byproducts. Computational studies are crucial for understanding the energetics of these decomposition processes and for predicting the conditions under which they might become significant.

The table below summarizes the computationally determined activation barriers for the initial decomposition steps of phenylphosphonic acid, which can be considered as potential side reactions for this compound under thermal stress. lsu.edu

| Side Reaction Pathway | Description | Activation Barrier (eV) |

| P-O Bond Scission | Cleavage of a phosphorus-oxygen single bond | 1.7 - 1.8 |

| C-P Bond Scission | Cleavage of the carbon-phosphorus bond | 1.7 - 1.8 |

| C-H Bond Scission | Cleavage of a carbon-hydrogen bond on the phenyl ring | 1.7 - 1.8 |

It is important to note that these values are for the parent phenylphosphonic acid on a specific surface and would likely be modified by the presence of the methoxy substituent and the specific reaction conditions.

Emerging Research Directions and Future Perspectives

Exploration of Diverse Chemical Reactivity

The chemical reactivity of 4-Methoxyphenylphosphonic acid is a cornerstone of its emerging applications. The compound is recognized as the final product of the S/O interchange reaction at the phosphorus atom of Lawesson's reagent when it reacts with methyl iodide. nih.gov Its structure facilitates the formation of extensive hydrogen-bonding networks. Specifically, molecules are linked into helical chains through P-O-H···O=P hydrogen bonds, which form ten-membered rings. nih.gov These chains are further interconnected into a three-dimensional lattice by weaker intermolecular contacts. nih.gov

Advanced Applications in Functional Materials

A significant area of research is the application of arylphosphonic acids, including this compound, in the design of advanced functional materials. These electron-rich compounds are particularly suited for surface treatments and coordination chemistry. peaktekhplc.com

One of the most promising applications is in the synthesis of Metal-Organic Frameworks (MOFs). Phosphonate-based MOFs are gaining attention, although their synthesis can be challenging. aconf.org The phosphonic acid group serves as a building block, linking metal ions to create porous, crystalline structures. aconf.orgresearchgate.net For instance, lanthanum-based MOFs, which can be constructed using phosphonic acid ligands, have shown potential in applications like selective adsorption and luminescence. researchgate.net The development of sterically hindered phosphonate (B1237965) ligands is a strategy being explored to overcome synthetic challenges and create stable, three-dimensional phosphonate-based MOFs for diverse applications, including adsorption and proton conductivity. aconf.org Furthermore, related functionalized aromatic phosphonic acids, such as 4-sulfophenylphosphonic acid, are being investigated as precursors for solid proton-conducting electrolytes for potential use in fuel cells operating at medium temperatures. researchgate.net

Integration with Other Advanced Technologies

The unique properties of this compound and its derivatives are enabling their integration with other advanced technologies. The development of phosphonate-based MOFs represents an intersection of materials science and engineering, creating materials with tailored porosity and functionality for specific technological needs like gas separation or catalysis. aconf.org

In the realm of energy technology, the investigation of related sulfophenylphosphonic acids as components in proton exchange membranes for fuel cells highlights a critical application. researchgate.net The ability of the phosphonic acid groups to facilitate proton transport is key to developing new materials for more efficient and stable fuel cell operation at higher temperatures. This research integrates organophosphorus chemistry with advanced energy systems.

Development of Novel Analytical and Characterization Techniques

The increasing interest in phosphonic acids has spurred the development of more sensitive and robust analytical techniques for their detection and quantification. A common strategy involves chemical derivatization to improve chromatographic behavior and detection sensitivity, particularly for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). amazonaws.comnih.gov

For instance, derivatization of the phosphonic acid group can enhance identification limits by orders of magnitude. researchgate.net Various derivatizing agents are being explored, such as using p-methoxybenzyl trichloroacetimidate (B1259523) in the presence of a base to form p-methoxybenzylated phosphonic acids, which can then be analyzed. researchgate.net Other methods have been developed for specific phosphonate breakdown products, employing reagents like 2,4-dinitrophenylhydrazine (B122626) for aldehyde groups and 9-fluorenyl methylchloroformate for imine groups, allowing for quantification in complex matrices like wastewater. amazonaws.com Such methods are crucial for monitoring these compounds in various environments and for characterizing new derivatives in research settings. phenomenex.com

Potential for Derivatization and Analog Development

The structure of this compound provides a versatile scaffold for derivatization and the development of new analogs with tailored properties. Researchers have successfully synthesized various derivatives to explore their biological activities. For example, a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and phosphonic acid derivatives have been created and evaluated as inhibitors of acid phosphatase, an enzyme implicated in bone resorption disorders. researchgate.netsemanticscholar.org This demonstrates the potential of using the this compound core to design targeted enzyme inhibitors.

The development of analogs by modifying the functional groups on the phenyl ring is another active area of research. Compounds such as 4-hydroxyphenylphosphonic acid, 4-aminobenzylphosphonic acid, and 4-sulfophenylphosphonic acid are examples of analogs that offer different chemical properties and potential applications. researchgate.netaaronchem.comsigmaaldrich.com This strategic modification allows for the fine-tuning of characteristics like solubility, acidity, and coordinating ability, opening up possibilities for new materials and bioactive compounds. The synthesis of radiolabeled and derivatized analogs is also being explored for applications in medical imaging and analytical characterization. google.com

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic routes for 4-Methoxyphenylphosphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via phosphorylation of substituted phenyl precursors. A common approach involves the addition of hypophosphorous acid (H₃PO₂) or its derivatives to methoxy-substituted aromatic imines or aldehydes. For example:

- Step 1 : Protect the amino group of 4-methoxyaniline using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions.

- Step 2 : React the protected intermediate with bis(trimethylsilyl) phosphonite under anhydrous conditions to form the phosphonous acid derivative .

- Step 3 : Cleave protective groups using hydrogen chloride or propylene oxide, followed by purification via ethanol recrystallization (yield ~56%) .

Q. Critical Factors :

- Anhydrous conditions are essential to avoid hydrolysis of intermediates.

- Temperature control (20–25°C) minimizes decomposition.

- Protecting group selection impacts solubility and reaction efficiency.

| Key Characterization Techniques | Purpose |

|---|---|

| ¹H/³¹P NMR | Confirm structure and purity |

| HPLC | Quantify residual solvents/byproducts |

| Elemental Analysis | Validate molecular formula (C₇H₉O₄P) |

Q. How should researchers handle and store this compound to ensure stability and minimize decomposition?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Moisture and heat accelerate decomposition (e.g., hydrolysis to phosphoric acid derivatives) .

- Incompatibilities : Avoid contact with strong acids/bases (risk of exothermic neutralization) and oxidizing agents (e.g., peroxides) .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, face shields) to prevent dermal/ocular exposure. No occupational exposure limits are established, but treat as a potential irritant .

Q. Gaps in Safety Data :

- Acute toxicity and decomposition products remain uncharacterized .

- Recommendation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways.

Advanced Research Questions

Q. What role does this compound play in enhancing the stability of perovskite solar cells, and what methodologies are used to evaluate its efficacy?

Methodological Answer: this compound (MPA) acts as a surface passivator in perovskite solar cells (PSCs). Its phosphonic acid group binds to undercoordinated Pb²⁺ sites, reducing defect density and ion migration .

Q. Experimental Design :

- Deposition : Spin-coat MPA (0.1–1.0 mg/mL in isopropanol) onto perovskite layers, followed by annealing (80°C, 10 min).

- Characterization :

Q. Results :

- MPA-treated PSCs retain >90% initial PCE after 1,000 hours vs. <70% for controls.

- Limitation : Long-term stability under UV exposure requires further study.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Methodological Answer: Discrepancies arise from incomplete datasets in public SDSs (e.g., undefined decomposition products ). To address this:

Controlled Aging Studies : Expose samples to UV light, humidity, or acidic/alkaline vapors.

Analytical Workflow :

- FTIR/Raman Spectroscopy : Detect structural changes (e.g., P=O bond cleavage).

- TGA-DSC : Identify thermal decomposition thresholds (>200°C).

- GC-MS : Profile volatile byproducts (e.g., methoxyphenol derivatives).

Q. Case Study :

- Under humid conditions (90% RH), MPA forms a hydrate complex (C₇H₉O₄P·H₂O), reducing reactivity. This contrasts with anhydrous conditions, where it remains stable up to 150°C .

Q. What advanced analytical techniques are recommended for assessing the purity of this compound in catalytic applications?

Methodological Answer:

Q. Data Interpretation :

- Purity ≥99% is critical for catalytic applications (e.g., esterification or phosphorylation reactions).

- Caution : Residual solvents (e.g., chloroform) may inhibit catalytic activity; use Karl Fischer titration for moisture analysis .

Retrosynthesis Analysis